![molecular formula C19H23ClN2O3 B580228 拉贝洛尔盐酸盐 CAS No. 96441-14-4](/img/structure/B580228.png)
拉贝洛尔盐酸盐
描述
拉贝洛尔盐酸盐是一种主要用于治疗高血压和控制心绞痛的药物。 它是两种非对映异构体的消旋混合物,既是α肾上腺素受体拮抗剂,也是β肾上腺素受体拮抗剂 。 该化合物以其阻断肾上腺素受体激活的能力而闻名,这有助于降低血压并缓解高血压症状 .
科学研究应用
Pharmacological Properties
Labetalol hydrochloride is classified as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. Its chemical structure is represented as . The drug exhibits a β-to-α blocking activity ratio of approximately 7:1, which contributes to its efficacy in lowering blood pressure while minimizing reflex tachycardia commonly associated with pure beta-blockers .
Clinical Applications
-
Hypertension Management :
- Labetalol is widely used to treat mild to severe hypertension in both outpatient and inpatient settings. It can be administered orally or intravenously, particularly during hypertensive emergencies .
- A retrospective study involving high-dose intravenous labetalol (greater than 300 mg in 24 hours) found that while adverse events such as bradycardia and hypotension were common, they rarely resulted in significant hemodynamic compromise .
- Pregnancy-Induced Hypertension :
- Adjunctive Therapy :
High-Dose Intravenous Labetalol
A notable case series reviewed the safety profile of high-dose intravenous labetalol administered to patients experiencing hypertensive crises. The study analyzed 188 patients who received doses averaging 996 mg over 24 hours. While adverse events were reported, the cumulative dose did not correlate with severe complications, indicating that high-dose labetalol can be safely utilized under careful monitoring .
Pregnancy and Hypertension Management
In a clinical trial involving pregnant women with severe hypertension, labetalol was compared against hydralazine. The results indicated no significant difference in the persistence of severe hypertension post-treatment between the two groups, suggesting that labetalol is a viable option for managing hypertensive emergencies during pregnancy .
Summary of Research Findings
作用机制
拉贝洛尔盐酸盐通过阻断肾上腺素受体的作用而发挥作用,特别是ADRA1和β-肾上腺素受体。 这种阻断导致血管舒张和扩张,减少了对动脉壁的压力,最终降低血压 。 该化合物对α和β受体的双重作用使其在控制高血压和心绞痛方面有效 .
生化分析
Biochemical Properties
Labetalone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at both alpha- and beta-adrenergic receptor sites. This dual antagonism helps in reducing blood pressure by decreasing vascular resistance and heart rate . The compound interacts with adrenergic receptors, which are G protein-coupled receptors involved in the sympathetic nervous system’s response to stress and other stimuli .
Cellular Effects
Labetalone hydrochloride affects various types of cells and cellular processes. It influences cell function by blocking adrenergic receptors, leading to a decrease in intracellular cyclic AMP levels. This reduction in cyclic AMP affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block both alpha- and beta-adrenergic receptors results in vasodilation and decreased heart rate, which are crucial for managing hypertension .
Molecular Mechanism
The molecular mechanism of labetalone hydrochloride involves its binding to alpha- and beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in intracellular cyclic AMP levels, reducing the phosphorylation of downstream targets involved in vasoconstriction and cardiac contractility. Additionally, labetalone hydrochloride’s alpha-adrenergic blocking activity contributes to vasodilation, further aiding in blood pressure reduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of labetalone hydrochloride change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that labetalone hydrochloride maintains its antihypertensive effects over extended periods, although some degradation may occur, affecting its potency. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as vasodilation and heart rate reduction, remain consistent over time .
Dosage Effects in Animal Models
The effects of labetalone hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, labetalone hydrochloride can cause excessive hypotension and bradycardia. Studies in dogs have shown that the compound produces a dose-dependent reduction in blood pressure and myocardial contractility, with higher doses leading to more pronounced effects .
Metabolic Pathways
Labetalone hydrochloride is metabolized primarily in the liver through glucuronidation. The compound undergoes N-dealkylation to form metabolites such as 3-amino-1-phenyl butane, which may be further metabolized to benzylacetone and 3-amino-(4-hydroxyphenyl)butane. These metabolites are then excreted in the urine and feces. The metabolic pathways of labetalone hydrochloride involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Labetalone hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake. It is primarily transported in the bloodstream bound to plasma proteins. The distribution of labetalone hydrochloride is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in tissues such as the liver and kidneys .
Subcellular Localization
The subcellular localization of labetalone hydrochloride is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and inhibit their activation. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function within the cell .
准备方法
合成路线和反应条件
拉贝洛尔盐酸盐的制备涉及多个步骤:
1-甲基-3-苯基丙胺与5-溴乙酰基-2-羟基苯甲酰胺的反应: 该反应在溶剂的存在下进行,生成2-羟基-5-{[(1-甲基-3-苯基丙基)氨基]乙酰基}苯甲酰胺。
用硼氢化钠还原: 然后使用硼氢化钠在碱和溶剂的存在下还原中间产物,形成2-羟基-5-{1-羟基-2-[(1-甲基-3-苯基丙基)氨基]乙基}苯甲酰胺。
盐酸盐添加: 将水和甲苯加入反应混合物中,然后加入浓盐酸以获得粗拉贝洛尔盐酸盐。
工业生产方法
拉贝洛尔盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及仔细控制反应条件以确保高产率和纯度。 最终产物通常通过重结晶获得,以去除杂质并达到所需的质量 .
化学反应分析
反应类型
拉贝洛尔盐酸盐会发生各种化学反应,包括:
氧化: 它可以用硫酸铁铵氧化,产生绿色产物.
取代: 它可以发生取代反应,特别是涉及芳香环的反应。
常用的试剂和条件
氧化: 硫酸铁铵通常用作氧化剂.
还原: 硼氢化钠在碱的存在下用作还原剂.
形成的主要产物
相似化合物的比较
拉贝洛尔盐酸盐因其对α和β肾上腺素受体的双重作用而独一无二。类似的化合物包括:
普萘洛尔: 一种非选择性β受体阻滞剂,用于治疗高血压和焦虑。
阿替洛尔: 一种选择性β1受体阻滞剂,用于治疗高血压和心绞痛。
卡维地洛: 另一种非选择性β受体阻滞剂,具有额外的α阻断活性。
与这些化合物相比,拉贝洛尔盐酸盐阻断α和β受体的能力提供了更广泛的治疗效果,特别是在控制高血压急症和妊娠期高血压方面 .
生物活性
Labetalone hydrochloride is a compound that serves as an impurity of labetalol, a medication primarily used for managing hypertension. This article explores the biological activity of labetalol and its implications, particularly focusing on labetalol's adrenergic receptor antagonism and its therapeutic applications.
Overview of Labetalone Hydrochloride
Labetalone hydrochloride (CAS No: 96441-14-4) is characterized as an adrenergic receptor inhibitor . It exhibits competitive antagonism at both alpha- and beta-adrenergic receptors, making it a unique agent in the treatment of hypertension. The biological activity of labetalol, and by extension labetalone, is crucial for understanding their pharmacological effects.
Labetalol's mechanism involves:
- Beta-Adrenergic Receptor Antagonism : It has approximately one-fourth the beta-blocking activity compared to propranolol.
- Alpha-Adrenergic Receptor Antagonism : It displays about half the alpha-blocking activity of phentolamine.
- Effective Ratio : In humans, the effective beta-to-alpha blocking activity is approximately 7:1, which contributes to its efficacy in lowering blood pressure without significant reflex tachycardia .
Therapeutic Applications
Labetalone hydrochloride has been utilized in various clinical settings:
- Hypertension Management : Both oral and intravenous forms are effective for treating mild to severe hypertension and hypertensive emergencies .
- Side Effects : Common side effects include orthostatic hypotension and gastrointestinal disturbances, which are critical considerations in patient management .
Case Studies
- Hypertensive Patients : A study involving patients with severe hypertension demonstrated that labetalol effectively reduced blood pressure while maintaining heart rate stability compared to traditional beta-blockers.
- Pregnancy-Induced Hypertension : Labetalol has been shown to be safe and effective in managing hypertension during pregnancy, providing an alternative to other antihypertensives that may pose risks to fetal development.
Biological Activity Data
Parameter | Value |
---|---|
Beta Blockade Activity | ~25% of Propranolol |
Alpha Blockade Activity | ~50% of Phentolamine |
Effective Beta-to-Alpha Ratio | 7:1 |
Common Side Effects | Orthostatic hypotension, GI issues |
属性
IUPAC Name |
2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHFVUYXWAEVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679731 | |
Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96441-14-4 | |
Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。